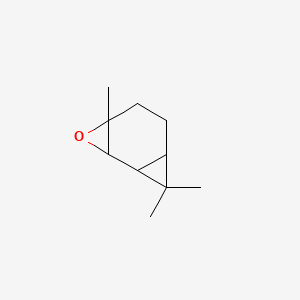

2-Carene epoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

4,8,8-trimethyl-3-oxatricyclo[5.1.0.02,4]octane |

InChI |

InChI=1S/C10H16O/c1-9(2)6-4-5-10(3)8(11-10)7(6)9/h6-8H,4-5H2,1-3H3 |

InChI Key |

GGOZBGQCWVKOSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2C1C3C(O3)(CC2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

2-Carene Epoxide (CAS 20053-58-1): A Chiral Linchpin in Cannabinoid and Terpenoid Synthesis

Executive Summary

In the landscape of complex organic synthesis, bicyclic monoterpene epoxides serve as highly strained, stereochemically rich intermediates. 2-Carene epoxide (CAS: 20053-58-1), systematically known as 4,8,8-trimethyl-3-oxatricyclo[5.1.0.02,4]octane, is a critical chiral building block. For drug development professionals and synthetic chemists, its utility lies primarily in two high-value commercial pathways: the regio-selective synthesis of Δ9-tetrahydrocannabinol (Δ9-THC) and the asymmetric synthesis of (-)-menthol.

This whitepaper deconstructs the physicochemical profile, mechanistic pathways, and field-proven experimental protocols associated with this compound, providing a self-validating guide for scaling these syntheses in a laboratory or industrial setting.

Physicochemical Profiling and Structural Data

Understanding the physical parameters of this compound is critical for predicting its behavior in biphasic reaction systems and its stability under thermal stress. The highly strained oxirane ring fused to a rigid bicyclic [4.1.0] heptane framework makes it highly susceptible to nucleophilic attack and acid-catalyzed rearrangements[1].

Table 1: Quantitative Physicochemical Properties of this compound

| Property | Value | Causality / Significance in Synthesis |

| CAS Number | 20053-58-1 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₁₀H₁₆O | Base monoterpene structure; dictates mass balance. |

| Molecular Weight | 152.23 g/mol | Used for precise stoichiometric calculations in coupling. |

| XLogP3 | 2.1 | Moderate lipophilicity; dictates the need for biphasic or buffered aqueous-organic solvent systems during extraction. |

| Topological Polar Surface Area | 12.5 Ų | Low TPSA indicates high membrane/organic solubility, necessitating salting-out procedures (e.g., NaCl) during aqueous workups. |

Mechanistic Pathways in Drug Development

The synthetic utility of this compound bifurcates into two major industrial applications. The causality behind choosing this specific epoxide lies in its fixed absolute configuration, which transfers stereochemical fidelity to the final active pharmaceutical ingredients (APIs).

The Cannabinoid Route: Regioselective Synthesis of Δ9-THC

Historically, the synthesis of Δ9-THC via the condensation of terpenes with olivetol relied on strong acid catalysts (e.g., p-TSA or BF₃). However, acid-catalyzed reactions of this compound often proceed via the Razdan mechanism, where the epoxide ring opens to form a tertiary carbocation. This intermediate is highly unstable and prone to forming complex, resinous mixtures of up to eight major isomers, drastically reducing the yield of the desired (-)-trans-Δ9-THC.

To circumvent this, modern scalable protocols utilize an uncatalyzed, pH-buffered approach [2]. By reacting (+)-2-carene epoxide with olivetol in a weakly acidic buffer (pH 5.8) without a Lewis acid, the reaction proceeds via a concerted nucleophilic substitution rather than a chaotic carbocation intermediate[3]. This yields a clean intermediate ether, which can subsequently be cyclized using BF₃·OEt₂ to form pure Δ9-THC[4].

The Terpenoid Route: Asymmetric Synthesis of (-)-Menthol

In the flavor and fragrance industry, this compound is a gateway to (-)-menthol. The epoxide undergoes allylic displacement in a buffered acetic or formic acid solution to yield piperitenyl acetates. The buffer prevents the complete degradation of the carbon skeleton. Subsequent hydrolysis yields piperitenol, which, due to the preserved stereocenter at C-1, can be selectively hydrogenated over a Palladium on Carbon (Pd/C) catalyst to yield predominantly (-)-menthol[5].

Divergent synthetic pathways of this compound to Δ9-THC and (-)-menthol.

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following protocol details the uncatalyzed coupling of (+)-2-carene epoxide with olivetol. This methodology is designed as a self-validating system: each step includes a chemical rationale (causality) to troubleshoot deviations in real-time[2].

Protocol: Uncatalyzed Synthesis of THC Intermediate Ether

Reagents Required:

-

(+)-2-Carene epoxide (Distilled, >95% purity)

-

Olivetol (5-pentylresorcinol)

-

Aqueous pH 5.8 buffer solution

-

Heptane (Non-polar wash solvent)

-

Ethyl Acetate (EtOAc - Extraction solvent)

-

Sodium Chloride (NaCl)

Step-by-Step Procedure:

-

Suspension & Initiation: Suspend 60 g (0.34 mol) of (+)-2-carene epoxide and the stoichiometric equivalent of olivetol in 1200 mL of aqueous pH 5.8 buffer.

-

Causality: The pH 5.8 buffer is critical. It is acidic enough to activate the epoxide oxygen via hydrogen bonding but weak enough to prevent the generation of a free tertiary carbocation, thereby blocking the Friedel-Crafts polymerization pathways[6].

-

-

Thermal Activation: Warm the internal temperature to exactly 40°C under vigorous mechanical stirring.

-

Causality: Vigorous stirring is required because the epoxide is only marginally soluble in water (XLogP3 = 2.1). The reaction occurs at the biphasic interface. 40°C provides the activation energy for the nucleophilic attack by olivetol without inducing thermal degradation of the oxirane ring.

-

-

Reaction Monitoring: Maintain the reaction for 3–6 hours. Validate the consumption of the epoxide using Thin-Layer Chromatography (TLC) or HPLC.

-

Primary Purification (Non-Polar Wash): Cool the mixture to room temperature. Transfer to a separatory funnel and wash the aqueous layer once with 300 mL of heptane.

-

Causality: Heptane selectively partitions unreacted, highly non-polar terpene byproducts away from the more polar, newly formed intermediate ether, which remains partially solubilized or suspended in the aqueous phase[2].

-

-

Salting Out & Extraction: Add 180 g of NaCl to the aqueous layer until dissolved. Extract the aqueous layer with Ethyl Acetate (1 x 1L, then 2 x 500 mL).

-

Causality: The addition of NaCl increases the ionic strength of the aqueous phase (salting-out effect), drastically reducing the solubility of the intermediate ether in water and driving it into the EtOAc organic phase.

-

-

Concentration: Dry the combined EtOAc fractions over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ether.

Step-by-step uncatalyzed coupling workflow of this compound and olivetol.

Safety, Handling, and Stability

As an epoxide, this compound poses specific handling challenges due to its inherent ring strain and reactivity:

-

Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Exposure to ambient moisture or atmospheric Lewis acids (even trace metals in low-quality glassware) can trigger spontaneous, exothermic ring-opening polymerizations.

-

Toxicity: Like many reactive epoxides, it is a suspected alkylating agent. All manipulations must be performed in a Class II fume hood using nitrile or butyl rubber gloves to prevent transdermal absorption.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 576910, this compound." PubChem,[Link].

- Goodwin, N., et al. "Uncatalysed addition reactions.

- Goodwin, N., et al. "Uncatalysed addition reactions.

-

Gülck, T., & Møller, B. L. "Synthetic pathways to tetrahydrocannabinol (THC): an overview." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 31 Mar. 2020,[Link].

-

Leffingwell, J. C. "Menthol - A Cool Place." Leffingwell & Associates,[Link].

Sources

- 1. This compound | C10H16O | CID 576910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6867335B2 - Uncatalysed addition reactions - Google Patents [patents.google.com]

- 3. EP1390332B1 - Uncatalysed addition reactions - Google Patents [patents.google.com]

- 4. EP1390332B1 - Uncatalysed addition reactions - Google Patents [patents.google.com]

- 5. Menthol - A Cool Place -Page 1 [leffingwell.com]

- 6. US6867335B2 - Uncatalysed addition reactions - Google Patents [patents.google.com]

bicyclic monoterpene epoxide reactivity patterns

Topic: Bicyclic Monoterpene Epoxide Reactivity Patterns: A Technical Guide to Chiral Scaffold Manipulation Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Executive Summary

Bicyclic monoterpene epoxides—specifically those derived from the pinane, carane, and fenchane skeletons—represent a high-value "chiral pool" for pharmaceutical and fine chemical synthesis. Their utility lies in their high stored potential energy (ring strain ~25–30 kcal/mol) and their ability to undergo stereospecific skeletal rearrangements.

This guide moves beyond basic reactivity to explore the divergent mechanistic pathways available to these substrates. By manipulating catalyst acidity (Lewis vs. Brønsted) and solvent polarity, researchers can selectively trigger Meinwald rearrangements to carbonyls or nucleophilic ring openings to functionalized chiral synthons.

Structural Fundamentals & Stereoelectronics

The reactivity of bicyclic monoterpene epoxides is governed by the interplay between ring strain and stereoelectronic alignment . Unlike aliphatic epoxides, the rigid bicyclic framework prevents conformational relaxation, forcing the molecule into specific reaction trajectories.

-

The Pinane System: In

-pinene oxide (2,3-epoxypinane), the oxirane ring is fused to a four-membered cyclobutane ring. The gem-dimethyl bridge provides significant steric bulk, directing nucleophilic attack to the less hindered face. -

Orbital Alignment: The C-O bond cleavage is often concerted with the migration of an anti-periplanar bond. In

-pinene oxide, the C1-C6 bond is perfectly aligned anti-parallel to the breaking C2-O bond, facilitating the ring contraction characteristic of the Meinwald rearrangement.

Core Reactivity Patterns

The Meinwald Rearrangement (Acid-Catalyzed)

The most synthetically valuable reaction for these substrates is the Lewis acid-catalyzed isomerization to carbonyl compounds. This pathway is driven by the formation of a carbocation intermediate that resolves ring strain through skeletal rearrangement.[1]

-

-Pinene Oxide

-

-Pinene Oxide

Nucleophilic Ring Opening

-

Basic Conditions (S

2-like): Strong nucleophiles attack the least substituted carbon with inversion of configuration.[2] For -

Acidic Conditions (S

1-like): Weak nucleophiles attack the most substituted carbon (tertiary) via a transition state with significant carbocation character. This often leads to retention of the bicyclic skeleton but with inverted stereochemistry at the attack site.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for

Caption: Divergent reaction pathways of

Comparative Data: Catalyst & Solvent Effects[3][4]

The selectivity of the rearrangement is highly sensitive to the Lewis acidity (hardness/softness) and solvent polarity.

| Substrate | Catalyst | Solvent | Major Product | Yield (%) | Selectivity Mechanism |

| ZnBr | Toluene | Campholenic Aldehyde | 75-85% | Soft Lewis acid promotes C-O cleavage without nucleophilic attack. | |

| H | Water/Acetone | Sobrerol | >90% | Water acts as nucleophile; hydration dominates over rearrangement. | |

| Sn-MCM-41 | Acetonitrile | Myrtanal | 82% | Solid Lewis acid sites stabilize the aldehyde transition state. | |

| Fe-MCM-41 | DMSO | Perillyl Alcohol | 66% | Basic solvent (DMSO) promotes proton abstraction (isomerization) over skeletal shift. |

Detailed Experimental Protocol

Protocol: Lewis Acid-Catalyzed Rearrangement of -Pinene Oxide

Objective: Selective synthesis of

Rationale: Zinc bromide (ZnBr

Materials:

-

-Pinene oxide (97%+, dried over MgSO

-

Zinc bromide (anhydrous, 98%+). Critical: Must be freshly fused or high purity; moisture kills the reaction.

-

Toluene (anhydrous).

-

Saturated NaHCO

solution.

Workflow:

-

System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

). -

Catalyst Activation: Add anhydrous ZnBr

(1.13 g, 5 mmol, 0.05 eq) to the flask.-

Self-Validating Step: If ZnBr

appears clumpy or wet, fuse it under vacuum with a heat gun before use. It must be a free-flowing white powder.

-

-

Solvent Addition: Add anhydrous Toluene (50 mL). Stir to suspend the catalyst.

-

Substrate Addition: Add

-pinene oxide (15.2 g, 100 mmol) dropwise via syringe over 10 minutes at room temperature.-

Observation: The reaction is exothermic. Monitor internal temperature; do not exceed 40°C during addition to prevent runaway polymerization.

-

-

Reaction Phase: Heat the mixture to reflux (110°C) for 2–3 hours.

-

Quench & Workup: Cool to room temperature. Pour the reaction mixture into a separatory funnel containing ice-cold saturated NaHCO

(50 mL). This neutralizes the Lewis acid immediately. -

Extraction: Separate phases. Extract aqueous layer with Et

O ( -

Purification: Remove solvent under reduced pressure. Purify the residue via fractional distillation (bp ~78°C at 10 mmHg) to obtain

-campholenic aldehyde as a colorless oil.

Applications in Drug Discovery

The rearrangement products of bicyclic monoterpenes serve as versatile chiral building blocks .

-

Santalol Analogs: Campholenic aldehyde is the primary precursor for the synthesis of East Indian Sandalwood oil components, which have shown potential as anti-proliferative agents in skin cancer models.

-

Chiral Auxiliaries: The rigid bicyclic backbone of amino-alcohols derived from pinene oxide opening (e.g., 3-amino-2-hydroxy-pinane) is used to induce stereoselectivity in asymmetric catalysis, such as the diethylzinc addition to aldehydes.

References

-

Kinetics and Thermodynamics of Atmospherically Relevant Aqueous Phase Reactions of α‐Pinene Oxide. Oberlin College. [Link]

-

Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. Royal Society Publishing. [Link]

-

Biomass to chemicals: Rearrangement of β-pinene epoxide into myrtanal with well-defined single-site substituted molecular sieves. ResearchGate. [Link]

-

Efficient Isomerization of α‑Pinene Oxide to Campholenic Aldehyde Promoted by a Mixed-Ring Analogue of Molybdenocene. ACS Sustainable Chemistry & Engineering. [Link]

-

Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

Sources

- 1. www2.oberlin.edu [www2.oberlin.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US6515186B2 - Process for obtaining alpha-campholenic aldehyde - Google Patents [patents.google.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Stereoelectronic Divergence: A Technical Analysis of 2-Carene vs. 3-Carene Epoxides

Executive Summary

This technical guide delineates the structural, stereochemical, and reactive distinctions between the epoxides of

Part 1: Structural & Electronic Landscape

The fundamental difference between these two epoxides lies in the interaction between the alkene precursor and the strained cyclopropane ring (the "gem-dimethyl" bridge).

Structural Definitions

-

(+)-3-Carene Epoxide (3,4-epoxycarane): Derived from

-carene, where the double bond is isolated from the cyclopropane ring. The resulting epoxide is electronically distinct from the cyclopropane, interacting primarily through transannular steric effects. -

(+)-2-Carene Epoxide (2,3-epoxycarane): Derived from

-carene, where the double bond is conjugated (vicinal) to the cyclopropane ring. Upon epoxidation, the oxirane ring shares a carbon (C2 or C3 depending on numbering convention, typically C2 is the bridgehead) with the cyclopropane, creating a highly strained, electronically coupled system prone to ring-opening aromatization or monocyclization.

The Gem-Dimethyl Effect & Stereocontrol

In both isomers, the gem-dimethyl group at C7 exerts profound steric hindrance on the

Stereochemical Rule:

-

Major Product:

-Epoxide (trans-epoxide). -

Minor Product:

-Epoxide (cis-epoxide) – typically <5% yield due to steric blocking.

Figure 1: Stereochemical control in carene epoxidation. The gem-dimethyl bridge directs attack to the alpha-face.

Part 2: Synthesis & Protocols[1][2]

While 3-carene is a natural product (turpentine), 2-carene is typically obtained via base-catalyzed isomerization of 3-carene. This necessitates different workflow strategies.

Comparative Synthesis Table

| Feature | 3-Carene Epoxide | This compound |

| Precursor Source | Natural (Turpentine distillation) | Synthetic (Isomerization of 3-carene) |

| Reagent of Choice | mCPBA (DCM, 0°C) or | mCPBA (buffered) or Dimethyldioxirane (DMDO) |

| Reaction Time | Fast (1-3 hours) | Slower (Conjugated alkenes are less nucleophilic) |

| Workup Criticality | Moderate (Stable to mild acid) | Critical (Highly acid-sensitive; opens to diols) |

| Yield (Typical) | 75-85% | 60-70% (Losses due to ring opening) |

Protocol: Synthesis of this compound (High Purity)

Note: This protocol emphasizes buffering to prevent premature ring opening, a common failure point for this compound.

Reagents:

-

(+)-2-Carene (isomerized from 3-carene using t-BuOK/DMSO).

-

m-Chloroperoxybenzoic acid (mCPBA), 77% max.

-

Sodium Bicarbonate (

).[1][2] -

Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of (+)-2-carene in 50 mL of DCM. Add 15 mmol of solid

(Crucial buffering agent). -

Addition: Cool mixture to 0°C. Add 11 mmol of mCPBA portion-wise over 20 minutes.

-

Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1). This compound appears as a spot slightly more polar than the alkene.

-

Quench: Pour mixture into saturated

solution (to destroy excess peroxide) and stir for 10 minutes. -

Extraction: Separate organic layer, wash with saturated

(2x) and Brine (1x). -

Isolation: Dry over

. Evaporate solvent under reduced pressure at <30°C .-

Warning: Do not heat above 40°C; this compound is prone to thermal rearrangement.

-

Part 3: Reactivity & Rearrangement (The Core Divergence)

This is the most scientifically significant section. The fate of the cyclopropane ring differs drastically between the two isomers upon ring opening.

3-Carene Epoxide: Bicyclic Retention

Under Lewis acid catalysis (

-

Pathway A: Isomerization to 3-caren-5-one (Karahanenone isomers).

-

Pathway B: Contraction to aldehydes.

This compound: Cyclopropane Cleavage (The Cannabinoid Route)

Because the epoxide is vicinal to the cyclopropane ring, the generation of a carbocation at C2 or C3 triggers the rupture of the cyclopropane ring . This "cyclopropylcarbinyl-homoallyl" rearrangement is the basis for converting caranes into p-menthane derivatives (monocyclic).

-

Mechanism: Acid-catalyzed ring opening generates a tertiary carbocation stabilized by the cyclopropane. The strain release drives the cleavage of the C1-C7 or C6-C7 bond, resulting in p-menth-2-ene-1,8-diol .

-

Significance: This diol is a direct precursor to

-Tetrahydrocannabinol (THC) via condensation with olivetol.

Figure 2: Divergent reaction pathways. 3-carene epoxide tends to retain the bicycle, while this compound opens to monocyclic p-menthanes.

Part 4: Implications for Drug Development[4][5]

Cannabinoid Synthesis (The Razdan Protocol)

The primary industrial utility of This compound is in the synthesis of cannabinoids.

-

Workflow: this compound

p-Menth-2-ene-1,8-diol -

Advantage: This route provides chiral entry to (-)-

-THC if the correct optical isomer of carene is used, avoiding complex resolutions required in other synthetic routes.

Fine Chemical Synthesis

3-Carene epoxide is utilized for:

-

Fragrance: Rearrangement to "musky" macrocycles or specific bicyclic ketones used in perfumery.

-

Chiral Auxiliaries: The rigid carane skeleton serves as a scaffold for asymmetric catalysts, though less common than pinene derivatives.

References

-

Cocker, W., & Grayson, D. H. (1975). The chemistry of terpenes.[1][3][4][5] Part XIX. The reaction of (+)-3-carene with m-chloroperbenzoic acid. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Razdan, R. K., et al. (1970). Hashish. VI. Conversion of (-)-

-Tetrahydrocannabinol to (-)- -

U.S. Patent 20040049059A1. Process for the preparation of delta-9-tetrahydrocannabinol.[6] (Details the industrial use of this compound). Link

-

Choudhary, M. I., et al. (2004). Microbial transformation of (+)-3-carene. Helvetica Chimica Acta. (Discusses biological activity and alternative oxidation products). Link

-

Master Organic Chemistry. Epoxide Synthesis and Ring Opening. (General mechanistic grounding for mCPBA and acid catalysis). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. sibran.ru [sibran.ru]

- 5. mdpi.com [mdpi.com]

- 6. EP1390332B1 - Uncatalysed addition reactions - Google Patents [patents.google.com]

Technical Guide: Physical Properties & Reactivity of 2,3-Epoxycarane

Executive Summary

2,3-Epoxycarane (CAS: 20053-58-1), also known as

This compound serves as a critical chiral building block in the synthesis of complex terpenoids, fragrances, and pharmacological agents. Its utility lies in its stereospecific ring-opening reactions, which allow for the controlled introduction of functional groups to generate m-menthane and p-menthane derivatives.

Chemical Identity & Stereochemistry

The carane system is defined by a fused cyclohexane-cyclopropane skeleton. The numbering and stereochemistry are critical for accurate identification.

| Parameter | Detail |

| IUPAC Name | 3,7,7-Trimethyl-4-oxatricyclo[4.1.0.0 |

| Common Names | 2,3-Epoxycarane; |

| CAS Registry Number | 20053-58-1 |

| Molecular Formula | |

| Molecular Weight | 152.23 g/mol |

| SMILES | CC1=CCC2C(C1)C2(C)C (Precursor); CC1OC1C2C(C2(C)C)CC (Epoxide) |

Stereochemical Configuration

The epoxidation of (+)-2-carene typically occurs trans to the gem-dimethyl cyclopropane ring due to steric hindrance, yielding

-

Key Feature: The "trans" relationship refers to the epoxide oxygen being on the opposite face of the cyclohexane ring relative to the gem-dimethyl group of the cyclopropane ring.

Physicochemical Profile

Note: Data represents experimental values for the purified trans-isomer unless otherwise noted.

| Property | Value | Conditions / Note |

| Physical State | Colorless Liquid | Standard Temperature & Pressure |

| Boiling Point | 70.5 – 71.5 °C | @ 8 mm Hg (Vacuum Distillation) [1] |

| Density | ~0.92 g/cm³ | Estimated based on structural analogues and mixture data [2] |

| Refractive Index ( | 1.465 – 1.475 | Predicted range; specific experimental value varies by purity |

| Solubility | Soluble | Ethanol, Diethyl Ether, Chloroform, Dichloromethane |

| Solubility | Insoluble | Water |

| Optical Rotation | Value for derivative monoacetate; pure epoxide follows precursor chirality [1] |

Spectroscopic Characterization

Precise identification is achieved via Nuclear Magnetic Resonance (NMR). The following shifts are diagnostic for the 2,3-epoxycarane structure, distinguishing it from the 3,4-isomer.

H-NMR (CDCl , 300 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Epoxide Methine | 2.97 | Doublet ( | Diagnostic signal for H-2/H-3 at the epoxide ring. |

| Cyclopropyl | 0.61 – 1.0 | Multiplet | Characteristic high-field signals of the carane cyclopropane. |

| Methyl Groups | 1.00, 1.02, 1.22 | Singlets | Two gem-dimethyls (C-8, C-9) and one methyl at C-10. |

| Methylene | 1.53 – 1.63 | Multiplet | Ring methylene protons (H-5/H-6). |

C-NMR (CDCl )

-

Epoxide Carbons:

57.85, 58.11 ppm (Characteristic high-field shift for oxirane carbons). -

Cyclopropane Carbons:

16.4, 16.6, 20.7 ppm. -

Methyl Carbons:

21.9, 23.7, 28.9 ppm.

Synthesis & Reactivity Pathways

The utility of 2,3-epoxycarane in drug development stems from its predictable ring-opening chemistry.

Synthesis Protocol (Prilezhaev Reaction)

Reagents: (+)-2-Carene, m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM), NaHCO

-

Preparation: Dissolve (+)-2-carene (1 eq) in DCM.

-

Addition: Add m-CPBA (1.1 eq) slowly at 0°C to prevent exotherm-induced rearrangement.

-

Buffering: Maintain a buffered environment (NaHCO

) to prevent acid-catalyzed ring opening during formation. -

Workup: Quench with sodium sulfite (to destroy excess peroxide), wash with bicarbonate, dry over MgSO

, and concentrate. -

Purification: Vacuum distillation (bp 70-71°C @ 8 mmHg).

Reactivity: Acid-Catalyzed Rearrangement

Under acidic conditions, 2,3-epoxycarane undergoes ring contraction or expansion depending on the specific Lewis acid used. This is a primary route to m-menthenone derivatives.

Figure 1: Divergent reactivity pathways of 2,3-epoxycarane under acidic conditions.

Applications in Drug Development

-

Chiral Pool Synthesis: Used as a starting material for the synthesis of enantiopure m-menthane derivatives, which are scaffolds for various bioactive molecules.

-

Fragrance Chemistry: Rearrangement products often possess potent olfactory properties (woody, herbal notes).

-

Cannabinoid Synthesis: Intermediates derived from carene epoxides are investigated for synthesizing non-psychotropic cannabinoid analogs.

Handling & Safety Information

-

Hazards: Like most volatile epoxides, 2,3-epoxycarane is an irritant to skin and eyes and a potential skin sensitizer .

-

Storage: Must be stored at < 4°C under an inert atmosphere (Argon/Nitrogen). The strained ring is susceptible to spontaneous polymerization or hydrolysis if exposed to moisture and heat.

-

Incompatibility: Strong acids, strong bases, and oxidizing agents.

References

-

Clark, B. C., et al. "Lewis acid rearrangement of 2,3-epoxycarane. Formation of a novel m-menthenone." The Journal of Organic Chemistry 43.3 (1978): 519-521.

-

U.S. Patent 6,867,335. "Uncatalysed addition reactions." (2005).[1][2][3][4][5] Describes synthesis and distillation data (bp 70.5-71.5°C @ 8mm).

-

Arbuzov, B. A., et al. Izv. Akad. Nauk SSSR, Ser. Khim. (1969): 2163.[6] (Original NMR characterization).

- Fringuelli, F., et al. "Recent advances in the chemistry of carenes.

Sources

2-Carene Epoxide: Physicochemical Profiling, Synthesis, and Applications in Drug Development

Executive Summary

2-Carene epoxide (also known as 2,3-epoxycarene or

Physicochemical Profiling: Molecular Weight & Density

Understanding the precise macroscopic properties of this compound is fundamental for calculating stoichiometric equivalents, determining atom economy, and designing biphasic extraction systems in large-scale drug manufacturing.

Quantitative Data Summary

| Property | Value | Clinical / Synthetic Relevance |

| Chemical Formula | Defines the baseline atom economy for hydration to p-menth-2-ene-1,8-diol. | |

| Molecular Weight | 152.23 g/mol [3],[4] | Critical for precise catalyst loading (e.g., Methyltrioxorhenium) and stoichiometry. |

| Density | ~0.956 g/cm³ at 20 °C[3] | Dictates solvent selection to ensure optimal phase separation during aqueous workup. |

| Boiling Point | ~77 °C at 12 Torr[3] | Enables vacuum distillation without thermal degradation of the strained oxirane ring. |

| Physical State | Liquid (at standard conditions) | Facilitates continuous-flow processing and direct injection in industrial reactors. |

Note: While 3-carene epoxide and this compound are distinct isomers, they share nearly identical macroscopic physical properties, including a density of approximately 0.956 g/cm³[3].

Structural Causality & Reaction Pathway

Unlike standard aliphatic epoxides, this compound features an oxirane ring that is directly conjugated with a highly strained cyclopropane ring[1]. This unique structural topology is the root cause of its hyper-reactivity.

When exposed to weak protic acids, the epoxide undergoes rapid solvolysis. The protonation of the epoxide oxygen creates a localized positive charge, which triggers a concerted, acid-catalyzed cleavage of the adjacent cyclopropane ring[1],[2]. This dual ring-opening cascade stereoselectively yields p-menth-2-ene-1,8-diol. This diol is then subjected to a Friedel-Crafts alkylation with olivetol, catalyzed by a Lewis acid (such as

Reaction pathway: 2-carene epoxidation and subsequent conversion to Δ9-THC.

Density-Driven Phase Separation Dynamics

The density of this compound (0.956 g/cm³) is marginally lower than that of water (1.00 g/cm³). In a purely aqueous environment, the product would float, complicating bottom-drain extraction systems used in pharmaceutical reactors.

The Causality of Solvent Selection:

To engineer a self-validating and efficient extraction system, chemists deliberately utilize halogenated solvents like methylene chloride (

Self-Validating Experimental Protocols

The synthesis of this compound must be carefully controlled to prevent the premature, acid-catalyzed opening of the epoxide ring. Below are two field-proven protocols utilized in drug development.

Protocol A: Catalytic Epoxidation via Methyltrioxorhenium (MTO)

This method utilizes Jacobs' modification of the Sharpless epoxidation, providing a highly clean reaction profile suitable for sensitive pharmaceutical intermediates[5],[6].

-

Catalyst Activation: In a multi-necked flask, dissolve 900 mg of Methyltrioxorhenium (MTO) in 35% aqueous hydrogen peroxide (

). Cool the aqueous mixture to an internal temperature of 0 °C to control the exothermic activation[6]. -

Organic Phase Preparation: In a separate vessel, prepare a solution containing 95.2 g (0.698 mol) of (+)-2-carene and 11.7 g of pyridine dissolved in 0.7 L of methylene chloride (

)[6].-

Causality Check: Pyridine is mandatory. It acts as a basic ligand that stabilizes the MTO catalyst and buffers the system, preventing the acidic degradation of the highly sensitive this compound[5].

-

-

Biphasic Addition: Under vigorous mechanical stirring, add the organic

solution dropwise to the aqueous MTO solution over a two-hour period. Maintain the internal temperature strictly between 0–5 °C[6]. -

Validation & Quenching: Allow the reaction to proceed for 3 hours. Validate the complete consumption of (+)-2-carene via HPLC.

-

Density-Assisted Extraction: Transfer the mixture to a separatory funnel. Allow the phases to separate; collect the dense, product-rich lower

layer and discard the upper aqueous layer[6].

Protocol B: Industrial-Scale Peracetic Acid Epoxidation

For bulk manufacturing, peracetic acid is utilized due to its cost-effectiveness[2].

-

Substrate Suspension: Suspend 136 g of (+)-2-carene and 120 g of anhydrous sodium acetate (or sodium carbonate) in 330 mL of

. Cool the mixture in an ice bath[7]. -

Oxidant Introduction: Vigorously stir the suspension and add 167 g of 50% peracetic acid dropwise to manage the exotherm[7].

-

Reaction Maturation: Stir the biphasic mixture for 10 hours at reduced temperature. Subsequently, heat the mixture to a gentle boil for two hours to drive the reaction to completion[7].

-

Neutralization & Workup: Cool the mixture and wash the dense organic layer sequentially with water, aqueous sodium carbonate (to neutralize residual acetic acid), and brine[7].

-

Isolation: Dry the organic phase over anhydrous sodium sulfate and evaporate the

under vacuum to yield the this compound[7].

References

- (+)-3-Carene epoxide | 936-91-4, (+)-3-Carene epoxide Formula - ECHEMI. echemi.com.

- CAS No.20053-58-1, this compound Suppliers - LookChem. lookchem.com.

- US6867335B2 - Uncatalysed addition reactions - Google Patents. google.com.

- EP1390332B1 - Uncatalysed addition reactions - Google Patents. google.com.

- marijuana chemistry. colostate.edu.

- Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol. researchgate.net.

- Synthetic pathways to tetrahydrocannabinol (THC): an overview. rsc.org.

- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. mdpi.com.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. US6867335B2 - Uncatalysed addition reactions - Google Patents [patents.google.com]

- 6. EP1390332B1 - Uncatalysed addition reactions - Google Patents [patents.google.com]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

Natural Occurrence and Biosynthetic Origins of 2-Carene: Precursor to Bioactive Epoxides

Topic: Natural Occurrence of 2-Carene Epoxide Precursors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Context

In the landscape of terpene-based drug discovery, (+)-2-carene (3,7,7-trimethylbicyclo[4.1.0]hept-2-ene) occupies a critical niche as the direct olefinic precursor to This compound (2,3-epoxycarane). While its isomer, (+)-3-carene, is ubiquitously available in turpentine (up to 40-50%), 2-carene is naturally rarer, often requiring specific isolation strategies or catalytic isomerization.

The This compound moiety is of high value in medicinal chemistry, serving as the stereochemical anchor for the synthesis of tetrahydrocannabinoids (THCs) and other chiral cyclopropane-fused scaffolds. Unlike 3-carene epoxide, which is chemically distinct, the this compound provides the necessary structural geometry for the Friedel–Crafts alkylation/cyclization sequences used in cannabinoid manufacturing.

This guide delineates the natural occurrence of the precursor (2-carene), its biosynthetic divergence from the canonical terpene pathway, and the technical protocols for its isolation and conversion to the epoxide.

Biosynthetic Pathways: The GPP vs. NPP Divergence

The biosynthesis of 2-carene is distinct from the classical monoterpene pathway. While most monoterpenes (limonene, pinene) are derived from the ionization of Geranyl Diphosphate (GPP) , recent transcriptomic and metabolic profiling in Solanum lycopersicum (tomato) trichomes suggests a non-canonical pathway utilizing Neryl Diphosphate (NPP) —the cis-isomer of GPP.

Enzymatic Mechanism

-

Precursor Assembly: The plastidial MEP pathway generates IPP and DMAPP.

-

Cis-Prenyltransferase Action: Instead of the standard GPP synthase, a cis-prenyltransferase converts IPP/DMAPP into NPP.[1]

-

Cyclization: The enzyme

-phellandrene synthase (PHS1) accepts NPP as a substrate.[2] While

Biosynthesis Diagram

The following graph illustrates the divergence of 2-carene synthesis from the standard GPP pathway.

Caption: Divergent biosynthesis of 2-carene via the Neryl Diphosphate (NPP) pathway in specific chemotypes (e.g., Solanum trichomes), contrasted with the canonical GPP route to 3-carene.

Natural Occurrence of the Precursor (2-Carene)

Unlike 3-carene, which is a bulk commodity in pine oleoresins, 2-carene is found in lower concentrations and specific chemotypes. Effective sourcing requires targeting these specific botanical profiles.

Quantitative Abundance Profile

The following table summarizes validated natural sources of 2-carene.

| Botanical Source | Family | Part Used | 2-Carene Content (%) | Notes |

| Plectranthus incanus | Lamiaceae | Aerial Parts | 6.30% | Significant minor component; co-occurs with fenchone.[3] |

| Elsholtzia incisa | Lamiaceae | Aerial Parts | 5.10% | Found in "Choto oinchin" chemotypes. |

| Baeckea frutescens | Myrtaceae | Leaf/Twig | 7.76% | High variability; specific chemotypes in SE Asia. |

| Salvia rosmarinus | Lamiaceae | Leaves | 3.25 – 4.11% | Rosemary oil; content stable across extraction methods.[4] |

| Pinus sylvestris | Pinaceae | Needles/Resin | < 1.0% (Typ.) | 3-Carene is dominant (up to 18%); 2-carene is a trace isomer or artifact. |

| Piper nigrum | Piperaceae | Fruit (Pepper) | 0.2 – 1.5% | Trace component in black pepper oil. |

Technical Note: In Pinus species, reported "2-carene" is often a result of thermal isomerization of 3-carene during high-temperature steam distillation (GC-artifact). Cold-press or supercritical CO2 extraction data is preferred for accurate native profiling.

Conversion to the Epoxide: Protocols & Mechanisms

The target molecule for drug development is This compound . Since natural accumulation of the epoxide is negligible (due to its reactivity), it is generated from the 2-carene precursor via chemical or enzymatic oxidation.

Chemical Epoxidation (Prilezhaev Reaction)

This is the standard bench-scale method for converting isolated 2-carene to its epoxide.

Reagents:

-

Precursor: (+)-2-Carene (isolated or isomerized from 3-carene).

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA) or Peracetic acid.

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Protocol:

-

Dissolution: Dissolve 10 mmol of (+)-2-carene in 50 mL of DCM at 0°C.

-

Addition: Add 1.1 equivalents of m-CPBA portion-wise over 30 minutes. Maintain temperature <5°C to prevent ring opening.

-

Quenching: Upon TLC completion (approx. 2-4 hours), quench with 10% Na2SO3 solution (removes excess peroxide).

-

Workup: Wash with saturated NaHCO3 (removes m-chlorobenzoic acid byproduct). Dry organic layer over MgSO4.

-

Yield: Typically 85-95% of trans-2-carene epoxide .

Biological Fate (Metabolism)

In plant systems (e.g., Picea abies suspension cultures), 2-carene is not typically stored as an epoxide. Instead, it undergoes rapid biotransformation:

-

Pathway: 2-Carene

Allylic oxidation -

Implication: To harvest the epoxide, one must rely on chemical synthesis from the olefin precursor, as the biological half-life of the epoxide in active cells is too short for extraction.

Transformation Workflow Diagram

The following diagram details the processing of natural 2-carene into its pharmaceutical derivatives.

Caption: Workflow from natural extraction of 2-carene to the synthesis of bioactive epoxides and downstream pharmaceutical applications.

Isolation Strategy for Researchers

For researchers unable to source pure 2-carene from rare plants like Plectranthus, the industrial standard is Isomerization of 3-Carene .

Rationale: (+)-3-Carene is inexpensive and abundant. Protocol:

-

Isomerization: Treat (+)-3-carene with a base catalyst (e.g., t-BuOK in DMSO) or specific zeolites.

-

Equilibrium: This establishes a 40:60 equilibrium of 2-carene:3-carene.[5]

-

Separation: Due to close boiling points (168°C vs 170°C), separation requires high-efficiency fractional distillation (spinning band column) or preferential epoxidation (since 2-carene reacts faster with certain oxidants than 3-carene).

References

-

Comparison between the Volatile Compounds of Essential Oils Isolated from Rosemary (Salvia rosmarinus L.) . MDPI. Link

-

Monoterpenes in the glandular trichomes of tomato are synthesized from a neryl diphosphate precursor . PNAS. Link

-

Biotransformation of (1S)-2-Carene and (1S)-3-Carene by Picea abies Suspension Culture . Molecules. Link

-

Chemical composition of essential oil of four flavouring plants used by the tribal people of Bandarban . International Journal of Medicinal and Aromatic Plants. Link

-

Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide . MDPI. Link

Sources

Conformational Analysis of Carane Ring Systems: A Technical Guide for Rational Drug Design

Executive Summary

The carane skeleton—systematically known as bicyclo[4.1.0]heptane—is a privileged bicyclic monoterpene scaffold utilized extensively in the design of chiral auxiliaries, catalysts, and bioactive therapeutics. The unique fusion of a rigid cyclopropane ring to a cyclohexane ring fundamentally alters the conformational landscape of the molecule, restricting it from adopting the low-energy chair conformation typical of unfused cyclohexanes. For drug development professionals, understanding these conformational restrictions is paramount; the 3D spatial arrangement of carane derivatives dictates target receptor fit, enzyme recognition, and toxicological profiles.

This whitepaper provides an in-depth analysis of carane conformational dynamics, detailing the causality behind the analytical workflows (NMR and DFT) required to elucidate these structures, and demonstrating how this conformational rigidity is exploited in modern drug design.

Conformational Dynamics of the Bicyclo[4.1.0]heptane Scaffold

In an unfused cyclohexane system, the molecule rapidly interconverts between degenerate chair conformations to minimize torsional and steric strain. However, in the carane (bicyclo[4.1.0]heptane) system, the cyclopropane ring acts as a geometric clamp. It forces the bridgehead carbons (C1 and C6) and their adjacent equatorial-like bonds into a nearly coplanar arrangement.

Because of this severe geometric constraint, the six-membered ring is forced out of a chair geometry and restricted to a dynamic equilibrium between half-chair and boat conformations[1].

-

Half-Chair Conformation: Typically serves as the global thermodynamic minimum. To relieve torsional strain, atoms C2, C3, C4, and C5 pucker out of the plane defined by the cyclopropane bridge.

-

Boat Conformation: Often acts as a low-energy local minimum or a transition state during the pseudo-rotation between degenerate half-chair forms. The energy barrier for this interconversion is remarkably low (often < 5 kcal/mol), resulting in a rapid dynamic equilibrium at room temperature[2].

Conformational interconversion pathway of the carane ring system.

Analytical Workflows for Conformational Elucidation

Because the energy differences between the half-chair and boat conformations are marginal, standard predictive models often fail. A self-validating, integrated approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) is required to accurately map the conformational ensemble[3].

Integrated NMR and DFT workflow for carane conformational analysis.

Protocol 1: NMR Spectroscopy (NOESY & J-Coupling)

NMR is the primary experimental tool for determining the time-averaged conformation of carane systems in solution.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the carane derivative in a non-polar solvent (e.g., CDCl₃) or a polar aprotic solvent (e.g., DMSO-

). Causality: Solvent polarity directly impacts the dielectric environment, which can shift the half-chair/boat equilibrium. Documenting the solvent is critical for downstream DFT implicit solvation models. -

1D ¹H and J-Coupling Extraction: Acquire a high-resolution 1D ¹H NMR spectrum. Extract the vicinal coupling constants (

). Causality: The Karplus equation correlates -

2D NOESY Acquisition: Run a 2D NOESY experiment with a carefully calibrated mixing time (

= 300–500 ms). Causality: If

Protocol 2: DFT Computational Modeling

To translate NMR data into a definitive 3D model, computational chemistry is utilized to calculate the thermodynamic stability of each conformer. This protocol is designed as a self-validating system by predicting NMR shifts to compare against empirical data[4].

Step-by-Step Methodology:

-

Conformational Search: Perform a preliminary conformational sweep using Molecular Mechanics (e.g., MMFF94 force field). Causality: MM efficiently navigates the broad potential energy surface to identify all possible half-chair and boat local minima without the heavy computational cost of quantum mechanics.

-

Geometry Optimization: Optimize the identified minima using DFT at the B3LYP/6-311+G(d,p) level of theory, incorporating a Polarizable Continuum Model (PCM) matching the NMR solvent. Causality: The diffuse functions ("+") in the basis set are strictly necessary to accurately model the electron density and high ring strain of the cyclopropane bonds[3].

-

Frequency Calculation: Run a vibrational frequency calculation on the optimized geometries. Causality: This ensures the optimized structure is a true thermodynamic minimum (characterized by zero imaginary frequencies) rather than a transition state.

-

Self-Validation via GIAO: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Causality: By comparing the DFT-predicted chemical shifts and

couplings against the experimental data from Protocol 1, the researcher can definitively validate the predicted Boltzmann-weighted conformational ensemble[4].

Applications in Rational Drug Design

The restricted conformational space of the carane system makes it an exceptional scaffold for structure-activity relationship (SAR) optimization.

Conformationally Restricted Nucleoside Analogues (Antivirals)

In antiviral drug development, carbocyclic nucleoside analogues (CNAs) are synthesized to resist hydrolytic cleavage by cellular phosphorylases. By building these nucleosides on a bicyclo[4.1.0]heptane template, the pseudo-sugar ring is locked into a specific half-chair conformation. This rigid architecture closely mimics the transition state of natural furanose rings during enzymatic processing. Consequently, these conformationally locked carane-nucleosides exhibit significantly improved enzyme recognition and potent antiviral activity compared to their flexible counterparts[5],[2].

Stereoisomerism in Local Anesthetics

The spatial orientation of substituents on the rigid carane framework directly influences pharmacological efficacy and toxicity. For example, in the development of potent local anesthetics (e.g., KP23RS and KP23SS derivatives), comparative conformational analysis utilizing X-ray crystallography and differential Fourier synthesis revealed that the stereochemistry of the carane moiety dictates the molecule's polymorphic phase. The precise half-chair orientation of the bulk material determines how the molecule interacts with voltage-gated sodium channels, explaining the lower systemic toxicity of specific enantiopure forms[6].

Quantitative Data Summary

The following table summarizes the typical geometric and energetic parameters distinguishing the primary conformations of the bicyclo[4.1.0]heptane core.

| Conformation | Relative Energy (kcal/mol) | C1-C6-C2-C3 Dihedral (°) | Ring Strain Relief Mechanism | Predominant State |

| Syn Half-Chair | 0.0 (Global Minimum) | ~ 15° to 25° | Puckering of C3/C4 out of plane | Major species in solution |

| Anti Half-Chair | + 0.8 to 1.5 | ~ -15° to -25° | Alternate puckering of C3/C4 | Minor equilibrium species |

| Boat | + 3.0 to 5.0 | ~ 0° (Eclipsed) | Transition state pseudo-rotation | Intermediate / TS |

References

-

Structural Characterization of Carane Derivative Stereoisomers - Potent Local Anesthetics Source: researchgate.net URL:[6]

-

Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity Source: nih.gov URL:[5]

-

NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds Source: mdpi.com URL:[3]

-

DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds Source: mdpi.com URL:[4]

-

Stereochemistry of terpene derivatives. Part 5: Synthesis of chiral lactones fused to a carane system Source: researchgate.net URL:[1]

-

Stereoselective Synthesis of Conformationally Restricted Cyclohexanyl Nucleoside Analogues Source: tdx.cat URL:[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tdx.cat [tdx.cat]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Thermodynamic Stability & Synthetic Utility of 2-Carene Epoxide

Executive Summary

The thermodynamic profile of 2-carene epoxide (4,8,8-trimethyl-3-oxatricyclo[5.1.0.0

This guide provides researchers with the structural dynamics, estimated thermodynamic parameters, and validated protocols for the synthesis, stabilization, and computational assessment of this compound.

Structural Dynamics & Stereochemistry

The Steric Imperative

The reactivity of (+)-2-carene is governed by the gem-dimethyl group at the C7 position. In electrophilic additions, such as epoxidation with m-chloroperoxybenzoic acid (mCPBA), the reagent approaches from the face opposite the bulky dimethyl bridge.

-

Major Isomer: trans-2-carene epoxide (Epoxide oxygen anti to the gem-dimethyl group).

-

Minor Isomer: cis-2-carene epoxide (Highly disfavored; rarely observed >5%).

Visualization of Stereoselective Synthesis

The following diagram illustrates the steric approach control dictating the formation of the trans-epoxide.

Figure 1: Stereoselective epoxidation pathway of 2-carene showing the kinetic dominance of the trans-isomer.

Thermodynamic Stability & Reactivity Profile

Estimated Thermodynamic Parameters

Direct experimental calorimetry data for this compound is scarce in open literature compared to

| Parameter | Estimated Value | Rationale/Source Basis |

| Enthalpy of Formation ( | -120 to -110 kJ/mol | Derived from 3-carene oxide GCM data [1]. |

| Ring Strain Energy (Total) | ~54 kcal/mol | Sum of Cyclopropane (~27.5) + Epoxide (~27.2). |

| Isomerization Enthalpy ( | -35 to -45 kcal/mol | Exothermic relief of strain to p-menthadienol. |

| Gibbs Free Energy ( | Positive (Relative to isomers) | Thermodynamically unstable relative to ketones/alcohols. |

The Stability Cliff: Acid-Catalyzed Rearrangement

The "stability" of this compound is purely kinetic. Upon protonation, the molecule undergoes a concerted ring opening and cyclopropane cleavage. This pathway is exploited in the synthesis of cannabinoids (e.g.,

Mechanism:

-

Protonation of epoxide oxygen.[1]

-

C-O bond cleavage triggers cyclopropylcarbinyl cation formation.

-

Relief of ring strain drives rearrangement to p-mentha-2,8-dien-1-ol.

Figure 2: Acid-catalyzed rearrangement manifold demonstrating the thermodynamic sink toward p-menthane derivatives.

Experimental Protocols

Protocol A: Computational Determination of

For researchers requiring precise thermodynamic values for specific derivatives.

Objective: Calculate

-

Geometry Optimization: Perform optimization at B3LYP/6-311+G(d,p) level.

-

Frequency Calculation: Confirm true minimum (no imaginary frequencies) and obtain Zero-Point Energy (ZPE).

-

Isodesmic Reaction Setup:

Rationale: This balances ring types and bond environments, canceling systematic DFT errors. -

Enthalpy Calculation:

Protocol B: Synthesis & Stabilization

Self-validating workflow to ensure isolation of the kinetic product.

Reagents: (+)-2-Carene (97%), mCPBA (77%), NaHCO

-

Preparation: Dissolve (+)-2-carene (1.0 eq) in CH

Cl -

Buffering (Critical): Add solid NaHCO

(2.0 eq) to the suspension.-

Why? Scavenges m-chlorobenzoic acid byproduct immediately. Even weak acid presence triggers rearrangement to p-menthadienols [2].

-

-

Addition: Add mCPBA (1.1 eq) portion-wise over 30 mins.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). Epoxide appears as a less polar spot than the diol/rearranged products.

-

Quench: Pour into saturated Na

SO -

Isolation: Dry organic layer (MgSO

) and concentrate in vacuo at <30°C .-

Warning: High heat during distillation can trigger thermal rearrangement.

-

References

-

Thermodynamics of the Isomerization of Monoterpene Epoxides. ACS Omega. (2021). Analysis of pinene and carene derivative stabilities using Group Contribution Methods. Link

-

Epoxide rearrangement. 11. Isomerization of 2- and 3-carene oxides over solid acids and bases. The Journal of Organic Chemistry. (1978).[2] Fundamental study on the acid-lability of carene epoxides. Link

-

Uncatalysed addition reactions. European Patent EP1390332B1. (2004). Industrial application of this compound and stability data in cannabinoid synthesis. Link

-

Thermochemical Studies of Epoxides and Related Compounds. Journal of Physical Chemistry A. (2006). Methodologies for determining epoxide formation enthalpies. Link

Sources

Methodological & Application

enzymatic epoxidation of (+)-2-carene using Novozym 435

Application Note & Protocol: Green Chemo-Enzymatic Epoxidation of (+)-2-Carene Utilizing Novozym® 435

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals. Objective: To provide a highly selective, scalable, and self-validating methodology for the epoxidation of the sensitive bicyclic monoterpene (+)-2-carene using immobilized Candida antarctica Lipase B (Novozym 435).

Strategic Rationale & Mechanistic Causality

The epoxidation of (+)-2-carene yields (+)-2-carene oxide, a highly strained, valuable chiral intermediate used in the synthesis of complex fragrances and pharmaceutical synthons. However, the bicyclic structure of (+)-2-carene—featuring a cyclopropane ring fused to a cyclohexene system—makes it notoriously sensitive. Traditional chemical epoxidation using meta-chloroperoxybenzoic acid (mCPBA) or strong peracetic acid generates stoichiometric acidic waste. This acidic environment acts as a thermodynamic sink, frequently catalyzing the unwanted ring-opening of the epoxide into a diol, or triggering the rearrangement of the delicate cyclopropane ring[1].

To mitigate these side reactions, chemo-enzymatic epoxidation utilizing Novozym 435 has emerged as a superior, green alternative[2]. Novozym 435 is an immobilized form of Candida antarctica Lipase B (CALB) on a macroporous acrylic resin. Instead of acting as a traditional hydrolase, CALB possesses a unique serine-active site that efficiently catalyzes perhydrolysis [3]. By reacting an acyl donor (such as ethyl acetate or octanoic acid) with aqueous hydrogen peroxide (H₂O₂), the enzyme generates a peroxy acid in situ[4]. This peroxy acid immediately undergoes a non-enzymatic Prilezhaev reaction with the (+)-2-carene double bond, yielding the epoxide and recycling the carboxylic acid back to the enzyme[5]. Because the steady-state concentration of the peracid remains low and the overall pH remains near-neutral, acid-catalyzed degradation of the (+)-2-carene oxide is entirely suppressed.

Mechanistic Pathway Visualization

Chemo-enzymatic epoxidation pathway of (+)-2-carene using Novozym 435 and H2O2.

Quantitative Performance Data

The choice of acyl donor and temperature dictates the kinetic balance between perhydrolysis and the Prilezhaev epoxidation. Ethyl acetate (EtOAc) is highly favored as it acts as both the solvent and the acyl donor, driving the equilibrium forward[2].

Table 1: Optimization of (+)-2-Carene Epoxidation Parameters

| Acyl Donor / Solvent | H₂O₂ (eq.) | Temp (°C) | Time (h) | Substrate Conversion (%) | Epoxide Selectivity (%) |

|---|---|---|---|---|---|

| Ethyl Acetate (Dual role) | 1.2 | 25 | 2.0 | > 95 | 98 |

| Ethyl Acetate (Dual role) | 2.4 | 40 | 1.0 | > 99 | 82 (Diol formation observed) |

| Octanoic Acid (0.5 eq) in Toluene | 1.5 | 30 | 3.0 | 92 | 95 |

| Ethyl Acetate (Continuous Flow) | 1.2 | 25 | 0.3 | > 99 | > 99 |

Insight: Operating at 40°C accelerates the reaction but compromises selectivity, leading to epoxide hydrolysis (diol formation). Maintaining 25°C under batch or continuous flow conditions ensures >98% selectivity[2].

Self-Validating Experimental Protocol: Heterogeneous Batch Epoxidation

This protocol is designed as a closed-loop system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Materials Required:

-

(+)-2-Carene (Substrate, >95% purity)

-

Ethyl Acetate (EtOAc, anhydrous, acts as solvent and acyl donor)

-

Hydrogen Peroxide (30% w/w aqueous solution)

-

Novozym® 435 (Immobilized CALB)

-

Potassium Iodide (KI)-Starch indicator paper

Step-by-Step Execution:

Step 1: System Initialization

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of (+)-2-carene in 5.0 mL of EtOAc.

-

Add 50 mg of Novozym 435 to the solution.

-

Validation Checkpoint 1 (Dispersion): Ensure the macroporous resin beads are freely suspended and not clumping. Clumping indicates excessive moisture in the EtOAc, which will drive standard hydrolysis rather than perhydrolysis.

Step 2: Controlled Oxidant Feeding

-

Place the flask in a water bath maintained strictly at 25°C.

-

Using a syringe pump (or careful dropwise manual addition), add 1.2 mmol (approx. 120 µL) of 30% aqueous H₂O₂ over a period of 30 minutes.

-

Causality: Bulk addition of H₂O₂ will cause localized high concentrations that irreversibly oxidize the enzyme's catalytic triad. Slow feeding maintains a low steady-state concentration.

-

Validation Checkpoint 2 (Peroxide Pooling): Every 15 minutes, dab a micro-drop of the reaction mixture onto KI-starch paper. A faint blue color validates a safe, low concentration of active peracid/peroxide. An immediate, opaque black-blue color indicates the oxidant feeding is outpacing the enzyme; pause addition immediately until the color intensity drops.

Step 3: Reaction Maturation

-

Allow the reaction to stir at 25°C for an additional 1.5 hours after the H₂O₂ addition is complete.

-

Validation Checkpoint 3 (Conversion): Perform TLC analysis (Eluent: 9:1 Hexane:EtOAc). Stain with vanillin/H₂SO₄ and heat. The (+)-2-carene spot (

, purple/blue) should be completely consumed, replaced by the (+)-2-carene oxide spot (

Step 4: Downstream Processing & Catalyst Recovery

-

Terminate the reaction by filtering the mixture through a sintered glass funnel to recover the Novozym 435 beads.

-

Wash the recovered beads with 2 x 5 mL of cold EtOAc. The beads can be dried under a gentle stream of N₂ and reused for up to 10 cycles with minimal activity loss[2].

-

Wash the combined organic filtrate with saturated aqueous Na₂S₂O₃ (5 mL) to quench any residual peroxides, followed by brine (5 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30°C to prevent thermal degradation of the epoxide).

Analytical Validation Standards

To ensure the structural integrity of the synthesized (+)-2-carene oxide, validate the crude product against the following analytical standards:

-

GC-MS Analysis: Use a non-polar capillary column (e.g., DB-5, 30 m × 0.25 mm). The epoxide will elute later than the parent (+)-2-carene. The mass spectrum should show a molecular ion peak at m/z 152 (

), with characteristic fragmentation lacking the heavy hydration peaks (m/z 170) that would indicate diol formation. -

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃): Look for the disappearance of the olefinic proton of (+)-2-carene (typically around

5.3 ppm) and the emergence of the characteristic oxirane ring proton at approximately

References

1.[2] Brandolese, A., Lamparelli, D. H., Pericàs, M. A., & Kleij, A. W. (2023). Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. ACS Sustainable Chemistry & Engineering. 2 2.[4] Tailoring chemoenzymatic oxidation via in situ peracids. RSC Advances. 4 3.[1] Cunningham. Catalytic Conversion of Terpene Feedstocks into value-added Chemicals and Commodity Chemicals. University of Bath. 1 4.[3] The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. MDPI. 3 5.[5] Chemoenzymatic epoxidation of citronellol catalyzed by lipases. CORE. 5

Sources

Sharpless epoxidation conditions for 2-carene

Application Note: Epoxidation of 2-Carene using Sharpless-MTO Catalytic Conditions

Introduction & Strategic Rationale

(+)-2-Carene is a highly valuable chiral pool monoterpene utilized extensively in the semi-synthesis of complex therapeutics, most notably as a precursor in the production of (-)-Δ9-tetrahydrocannabinol (Δ9-THC) and its analogs ()[1]. The critical first step in this synthetic pipeline is the stereoselective epoxidation of the unfunctionalized alkene to yield (+)-2-carene epoxide.

The Mechanistic Challenge: A common point of confusion in synthetic planning is the misapplication of the classical Sharpless Asymmetric Epoxidation (SAE). The traditional SAE system—utilizing titanium(IV) isopropoxide, chiral tartrates, and TBHP—strictly requires an allylic alcohol moiety to coordinate the metal center (). Because 2-carene is an unfunctionalized alkene, classical SAE conditions are completely ineffective. Furthermore, while traditional peracids (like mCPBA or peracetic acid) can achieve this epoxidation, they generate stoichiometric acidic waste that readily triggers the ring-opening of the highly acid-sensitive 2-carene epoxide, leading to degraded yields.

The Sharpless-MTO Solution: To overcome this, process chemists employ the "Sharpless-MTO" epoxidation protocol. Originally developed by K. B. Sharpless and co-workers ()[2], and later optimized by Jacobs et al. ()[3], this method utilizes methyltrioxorhenium (CH₃ReO₃, MTO) as a catalyst with aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant. The defining feature of this system is the addition of pyridine, which provides a dual mechanistic advantage: it acts as a ligand to accelerate the catalytic cycle and serves as an in situ buffer to protect the fragile epoxide product from acid-catalyzed degradation, a method explicitly favored in industrial cannabinoid synthesis ()[4].

Mechanistic Causality: Pyridine-Mediated Ligand Acceleration

The success of the Sharpless-MTO protocol relies on the formation of a highly active diperoxorhenium complex. When MTO reacts with aqueous H₂O₂, it forms an active diperoxo species,[CH₃Re(O)(η²-O₂)₂]. However, in the absence of an additive, the reaction medium becomes highly acidic (pH < 2), which is catastrophic for this compound, causing rapid solvolysis and rearrangement of the cyclopropane ring.

By introducing pyridine, the system undergoes pyridine-mediated ligand acceleration. Pyridine coordinates to the rhenium center, increasing the electron density and accelerating the oxygen-transfer step to the electron-rich double bond of 2-carene[5]. Simultaneously, uncoordinated pyridine acts as a mild base, maintaining a neutral pH and ensuring the structural integrity of the resulting (+)-2-carene epoxide[5],[3].

Figure 1: Sharpless-MTO pyridine-accelerated catalytic epoxidation cycle for 2-carene.

Quantitative Data: Method Comparison

The superiority of the Sharpless-MTO method over traditional oxidants is evident when evaluating yield and purity profiles for unfunctionalized monoterpene epoxidations[3],[4].

| Epoxidation Method | Reagents | Reaction Time | Epoxide Yield (%) | Byproduct Profile | Scalability / Green Profile |

| Traditional Peracid | mCPBA, CH₂Cl₂, 0 °C | 4 - 6 h | 65 - 70% | High (Diols, rearranged products) | Poor (Stoichiometric waste) |

| Industrial Peracid | Peracetic acid, NaOAc | 2 - 4 h | 75 - 80% | Moderate (Ring-opened impurities) | Moderate (Requires strict pH control) |

| Sharpless-MTO (Jacobs) | MTO, Pyridine, H₂O₂, CH₂Cl₂ | 2.5 h | > 90% | Low (Highly chemoselective) | Excellent (Water is the only byproduct) |

Experimental Protocol: Sharpless-MTO Epoxidation of (+)-2-Carene

This protocol is adapted from the Jacobs modification of the Sharpless method, optimized specifically for the preservation of the acid-sensitive this compound[3],[4].

Reagents and Materials:

-

(+)-2-Carene (distilled, >95% purity): 10.0 mmol

-

Methyltrioxorhenium (MTO): 0.05 mmol (0.5 mol%)

-

Pyridine: 1.2 mmol (12 mol%)

-

Aqueous Hydrogen Peroxide (35% w/w): 17.0 mmol (1.7 equiv)

-

Dichloromethane (CH₂Cl₂): 6.0 mL

-

Saturated aqueous NaCl (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

System Initialization: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve (+)-2-carene (10.0 mmol) and pyridine (1.2 mmol) in CH₂Cl₂ (6.0 mL).

-

Causality: Pyridine must be present in the organic phase before the catalyst and oxidant are introduced to ensure immediate buffering and ligand coordination.

-

-

Catalyst Activation: In a separate small vial, dissolve MTO (0.05 mmol) in the 35% aqueous H₂O₂ (17.0 mmol). The solution will rapidly turn yellow, indicating the formation of the active diperoxorhenium complex.

-

Biphasic Reaction: Add the MTO/H₂O₂ solution dropwise to the vigorously stirring organic mixture at room temperature (20-25 °C).

-

Self-Validation: The reaction is exothermic. Maintain the temperature below 25 °C using a water bath if necessary. Vigorous stirring is critical to maximize the interfacial surface area of the biphasic system.

-

-

Monitoring: Allow the reaction to proceed for 2.5 hours. Monitor conversion via GC-FID or TLC (Hexanes/EtOAc 9:1). The reaction is complete when the 2-carene peak is fully consumed.

-

Quenching & Workup: Halt the stirring and separate the organic layer. Wash the organic phase sequentially with water (2 × 5 mL) and brine (1 × 5 mL) to remove residual H₂O₂ and pyridine.

-

Causality: Do NOT use acidic washes (like HCl) to remove pyridine, as this will immediately trigger the ring-opening of the epoxide.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C) to afford the crude (+)-2-carene epoxide.

-

Purification: Purify via fractional vacuum distillation (e.g., 70.5-71.5 °C at 8 mmHg) to yield the pure epoxide as a colorless liquid[4].

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Downstream Applications in Drug Development

The (+)-2-carene epoxide generated via this Sharpless-MTO protocol is a highly reactive electrophile. In drug development, particularly in the synthesis of cannabinoid receptor agonists, this epoxide undergoes uncatalyzed or Lewis-acid catalyzed ring-opening reactions with nucleophiles such as olivetol[4]. The preservation of the stereocenter and the cyclopropane ring during the epoxidation step is what dictates the final stereochemistry of the resulting Δ9-THC derivatives[1].

References

-

Title: Highly Efficient Epoxidation of Olefins Using Aqueous H₂O₂ and Catalytic Methyltrioxorhenium/Pyridine: Pyridine-Mediated Ligand Acceleration Source: Journal of the American Chemical Society URL: [Link]

-

Title: Epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and pyridine Source: Tetrahedron Letters URL: [Link]

- Title: Uncatalysed addition reactions (US Patent 6867335B2)

-

Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: Molecules (MDPI) URL: [Link]

- Title: Method of producing 2,3-epoxypinane from turpentine (RU2425040C1)

Sources

Application Note: Scalable Synthesis of (+)-p-Menth-2-ene-1,8-diol from (+)-2-Carene Epoxide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Key intermediate synthesis for Δ-9-Tetrahydrocannabinol (Δ-9-THC) and related cannabinoid derivatives.

Introduction & Mechanistic Rationale

The synthesis of (+)-p-menth-2-ene-1,8-diol is a critical, highly optimized step in the commercial production of synthetic cannabinoids, most notably Δ-9-THC[1]. The transformation utilizes (+)-2-carene epoxide (2α,3α-epoxycarane) as the starting material.

From a mechanistic standpoint, (+)-2-carene epoxide is uniquely reactive compared to isolated epoxides. The epoxide moiety is directly conjugated with a highly strained cyclopropane ring. When exposed to weak protic acids (such as acetic acid) or even uncatalyzed aqueous conditions, the protonation of the epoxide oxygen triggers a concerted or rapid stepwise cleavage[2]. The opening of the epoxide ring forces the simultaneous opening of the cyclopropane ring via a cyclopropylcarbinyl cation intermediate (the Crombie mechanism) or a concerted transition state (the Razdan mechanism)[3]. Water then acts as a nucleophile, trapping the intermediate at the C1 and C8 positions to yield the thermodynamically stable (+)-p-menth-2-ene-1,8-diol[1].

Mechanistic Pathway Visualization

Caption: Mechanistic pathway of (+)-2-carene epoxide ring opening to (+)-p-menth-2-ene-1,8-diol.

Materials and Reagents

To ensure a self-validating reaction system, the choice of solvent is critical. Heptane is selected because the starting epoxide is highly soluble in it, whereas the target diol has an exceptionally low solubility (~2 g/L)[1]. This differential solubility drives the reaction forward via Le Chatelier's principle and allows the product to self-purify by crashing out of the solution.

| Reagent / Material | Role in Synthesis | Grade / Specification |

| (+)-2-Carene Epoxide | Starting Material | >95% purity (distilled or crude) |

| Heptane | Primary Reaction Solvent | ACS Reagent Grade |

| Deionized Water | Nucleophile / Reactant | 18.2 MΩ·cm |

| Acetic Acid (Glacial) | Weak Protic Catalyst | >99% purity |

| Ethyl Acetate (EtOAc) | Co-solvent for Recrystallization | HPLC Grade |

Experimental Protocol

This protocol is designed to be a self-validating system. The visual cue of product precipitation serves as an intrinsic indicator of reaction progress, minimizing the need for constant chromatographic sampling.

Step 1: Reaction Setup

-

Equip a jacketed glass reactor with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

-

Charge the reactor with heptane (approx. 10 mL per gram of epoxide) and (+)-2-carene epoxide (1.0 equivalent). Stir at 200-300 rpm until the epoxide is fully dissolved.

-

Add deionized water (3.0 equivalents). Note: The biphasic nature of the mixture requires vigorous stirring to ensure sufficient interfacial surface area for the reaction.

Step 2: Hydrolytic Ring Opening

-

Add a catalytic amount of glacial acetic acid (0.05 to 0.1 equivalents). Causality Check: Strong mineral acids (like H2SO4) are avoided as they can cause over-reaction, isomerization, or dehydration of the sensitive allylic alcohol product[2]. Acetic acid provides the exact pKa needed to activate the conjugated epoxide without degrading the product.

-

Heat the reaction mixture to a gentle reflux (approx. 80–85 °C) under continuous vigorous stirring.

-

Maintain the reaction for 4 to 6 hours. As the reaction progresses, the formation of (+)-p-menth-2-ene-1,8-diol will cause the solution to become cloudy, eventually forming a thick white precipitate[1].

Step 3: In-situ Crystallization & Isolation

-

Once TLC or GC analysis confirms the consumption of the starting epoxide, slowly cool the reactor to 0–5 °C at a rate of 10 °C per hour. Causality Check: Gradual cooling ensures the formation of large, easily filterable flocculent crystals rather than fine powders that can clog filter frits.

-

Collect the precipitated solid via vacuum filtration.

-

Wash the filter cake twice with ice-cold 5% EtOAc in heptane to remove any residual unreacted epoxide or non-polar byproducts.

-

Dry the solid under vacuum at 40 °C until a constant weight is achieved.

Step 4: Recrystallization (Optional for >99% Purity)

-

If higher purity is required for downstream API synthesis, dissolve the crude diol in a minimum volume of hot 5% EtOAc/heptane.

-

Allow the solution to cool slowly to room temperature, then to 0 °C, and filter the resulting white flocculent crystals[2].

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative data when adhering strictly to the protocol above.

| Parameter | Expected Value | Analytical Method |

| Molar Yield (Crude) | 65% – 70% | Gravimetric |

| Molar Yield (Recrystallized) | 50% – 55% | Gravimetric |

| Melting Point | 112 °C – 114 °C | Capillary Melting Point Apparatus |

| Purity | > 98% | HPLC (UV detection) or GC-FID |

| Appearance | White flocculent crystals | Visual Inspection |

Process Optimization & Troubleshooting

-

Issue: Low Yield / No Precipitation

-

Causality: Insufficient stirring in the biphasic system (heptane/water) limits the mass transfer of water to the protonated epoxide.

-

Solution: Increase the agitation speed. Alternatively, the uncatalyzed variant of this reaction can be run using a co-solvent system or a phase-transfer approach, though the current heptane/water/AcOH system is highly optimized for scalability[1].

-

-

Issue: Formation of p-Menthadienol Byproducts

-

Causality: If the reaction temperature is too high or if a stronger acid catalyst is accidentally used, the resulting 1,8-diol can undergo subsequent dehydration to form (+)-p-menthadienol[2].

-

Solution: Strictly control the internal temperature and ensure only weak protic acids (like acetic acid) are utilized.

-

-

Issue: Sticky or Oily Product

-

Causality: Impurities from crude 2-carene epoxide (often containing 3-carene derivatives) can co-precipitate or act as plasticizers.

-

Solution: Ensure the starting epoxide is distilled. If an oil forms, seed the cold heptane solution with pure (+)-p-menth-2-ene-1,8-diol crystals to induce proper crystallization.

-

References

-

Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol Source: ACS Publications (Organic Process Research & Development) URL:[1]

-

Uncatalysed addition reactions (US6867335B2) Source: Google Patents URL:[2]

-

Synthetic Pathways to Tetrahydrocannabinol (THC): An Overview Source: ResearchGate URL:[3]

Sources

Application Note: (+)-trans-2-Carene Epoxide as a Chiral Intermediate in the Synthesis of Δ9-Tetrahydrocannabinol (THC)

Executive Summary

The stereoselective synthesis of cannabinoids, particularly (−)-trans-Δ9-tetrahydrocannabinol (Δ9-THC), relies heavily on the "chiral pool" approach to bypass complex asymmetric transformations[1]. (+)-trans-2-Carene epoxide, a highly strained bicyclic monoterpene derivative, serves as a critical synthetic intermediate. This application note explores the mechanistic causality behind 2-carene epoxide ring-opening, compares the historical one-step Razdan condensation with modern two-step industrial methodologies, and provides validated, step-by-step protocols for drug development professionals.

Mechanistic Rationale: Causality in Epoxide Ring-Opening